molecular formula C9H13I B14566510 1-Iodo-3-methylocta-1,2,7-triene CAS No. 61422-85-3

1-Iodo-3-methylocta-1,2,7-triene

Cat. No.: B14566510
CAS No.: 61422-85-3
M. Wt: 248.10 g/mol
InChI Key: SNCFSFYWLXAMOT-UHFFFAOYSA-N
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Description

1-Iodo-3-methylocta-1,2,7-triene is an acyclic triene featuring an iodine atom at the 1-position and a methyl group at the 3-position. Its structure consists of an eight-carbon chain with conjugated double bonds at positions 1,2 and 5.

Properties

CAS No.

61422-85-3

Molecular Formula

C9H13I

Molecular Weight

248.10 g/mol

InChI

InChI=1S/C9H13I/c1-3-4-5-6-9(2)7-8-10/h3,8H,1,4-6H2,2H3

InChI Key

SNCFSFYWLXAMOT-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CI)CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-methylocta-1,2,7-triene typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methylocta-1,2,7-triene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methylocta-1,2,7-triene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or ozone.

Major Products Formed:

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Addition: Formation of dihalides or hydrogenated products.

    Oxidation: Formation of epoxides or ketones.

Scientific Research Applications

1-Iodo-3-methylocta-1,2,7-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-3-methylocta-1,2,7-triene depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In addition reactions, the double bonds provide sites for the addition of reagents, leading to the formation of new bonds and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Monoterpenes from Plocamium cornutum

Marine red algae (Plocamium cornutum) produce halogenated monoterpenes with a 3,7-dimethyl-3,4-dichloro-octa-1,5,7-triene skeleton . These compounds share the acyclic triene framework but differ in substituents:

  • Substituents : Dichloro (Cl) groups at positions 3 and 4, and methyl groups at 3 and 6.
  • Bioactivity : Demonstrated antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 16–17 µM), though less potent than chloroquine .
Table 1: Halogenated Triene Comparison
Compound Substituents Bioactivity Source
1-Iodo-3-methylocta-1,2,7-triene 1-I, 3-CH₃ Not reported Synthetic (inferred)
3,4-Dichloro-3,7-dimethylocta-1,5,7-triene 3-Cl, 4-Cl, 3-CH₃, 7-CH₃ Antiplasmodial (IC₅₀ ~16 µM) Plocamium cornutum

Cembranoids from Sinularia Species

Cembranoids, such as those isolated from Sinularia flexibilis and S. sandensis, are macrocyclic diterpenes with triene moieties. Examples include:

  • Structural Contrast: Cembranoids are cyclic, with 14-membered rings, whereas this compound is acyclic. Oxygenated functional groups (e.g., hydroxyl, methoxy) in cembranoids enhance polarity, contrasting with the lipophilic iodine and methyl groups in the target compound.
Table 2: Cyclic vs. Acyclic Trienes
Compound Type Structure Functional Groups Bioactivity
This compound Acyclic -I, -CH₃ Not reported

Pregeijerene (1,5-Dimethylcyclodeca-1,5,7-triene)

Isolated from Pimpinella species, pregeijerene is a cyclic triene with methyl groups at positions 1 and 5 :

  • Substituents : Two methyl groups on a 10-membered ring.
  • Role : Implicated in chemosystematic interactions in plants.
  • Comparison : The cyclic structure of pregeijerene reduces conformational flexibility compared to the acyclic this compound. The iodine atom in the latter may confer distinct electronic properties for synthetic applications.

Research Implications and Gaps

  • Synthetic Utility : The compound’s structure suggests utility as a building block in organic synthesis, though further studies are needed to explore its applications.

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